molecular formula C17H16N2O2 B4580407 N-(3-cyanophenyl)-4-phenoxybutanamide

N-(3-cyanophenyl)-4-phenoxybutanamide

Cat. No.: B4580407
M. Wt: 280.32 g/mol
InChI Key: CNPMFEDOUIIQJM-UHFFFAOYSA-N
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Description

N-(3-cyanophenyl)-4-phenoxybutanamide is a synthetic organic compound characterized by a butanamide backbone substituted with a phenoxy group at the fourth carbon and a 3-cyanophenyl moiety at the nitrogen atom. The cyano group (-CN) at the meta position of the phenyl ring introduces strong electron-withdrawing properties, which can influence the compound’s electronic distribution, solubility, and binding interactions with biological targets.

Properties

IUPAC Name

N-(3-cyanophenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O2/c18-13-14-6-4-7-15(12-14)19-17(20)10-5-11-21-16-8-2-1-3-9-16/h1-4,6-9,12H,5,10-11H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNPMFEDOUIIQJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCCC(=O)NC2=CC=CC(=C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-cyanophenyl)-4-phenoxybutanamide typically involves the reaction of 3-cyanophenylamine with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, but with optimization for large-scale operations. This may involve the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the purification of the product may be carried out using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-cyanophenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The phenoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted phenoxybutanamides depending on the substituent used.

Scientific Research Applications

N-(3-cyanophenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its structural features that may interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(3-cyanophenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The phenoxybutanamide moiety may enhance the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below compares N-(3-cyanophenyl)-4-phenoxybutanamide with structurally similar butanamide derivatives, highlighting key differences in substituents, molecular weights, and observed bioactivities:

Compound Name Substituents Molecular Formula Molecular Weight Key Bioactivity/Observations References
This compound 3-cyanophenyl, phenoxy C₁₇H₁₆N₂O₂ ~280.3 (calc.) Inferred: Potential enzyme inhibition (e.g., kinases) due to cyano group
N-(3-cyanophenyl)-4-phenylbutanamide 3-cyanophenyl, phenyl C₁₇H₁₆N₂O 264.32 Structural analog; phenyl group may reduce polarity compared to phenoxy
N-(3-fluorophenyl)-4-phenylbutanamide 3-fluorophenyl, phenyl C₁₆H₁₆FNO 257.3 Fluorine’s electronegativity may enhance binding selectivity
N-(3-cyanophenyl)-4-(thiophen-2-ylsulfanyl)butanamide 3-cyanophenyl, thiophen-sulfanyl C₁₅H₁₄N₂OS₂ 302.41 Sulfur-containing substituent increases lipophilicity and polarizability
HS-116 (PI3K inhibitor) 3-cyanophenyl in pyrrolopyridine scaffold Inhibits PI3K/Akt/mTOR pathway; meta-cyano critical for activity

Key Findings from Comparative Studies

Substituent Position Matters: Meta-substituted 3-cyanophenyl groups (as in HS-116) demonstrate enhanced kinase inhibition compared to para-substituted analogs . This aligns with , where meta-substituted benzene analogs showed higher selectivity against RNase H . In contrast, replacing a 4-cyanophenyl group with 3-cyanophenyl in HIV-1 inhibitors reduced dual enzyme inhibition activity, suggesting context-dependent effects .

Fluorine at the meta position (as in N-(3-fluorophenyl)-4-phenylbutanamide) may offer similar electronic effects but with smaller steric hindrance .

Thiophen-sulfanyl groups (as in ) introduce sulfur atoms, which could enhance binding via hydrophobic or π-orbital interactions .

Biological Implications: Taranabant (), containing a 3-cyanophenyl group, is used in obesity treatment, underscoring the moiety’s relevance in central nervous system targeting . The butanamide backbone itself (e.g., in amphetamine precursors) is associated with hydrogen-bonding capacity, critical for ligand-receptor interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(3-cyanophenyl)-4-phenoxybutanamide
Reactant of Route 2
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N-(3-cyanophenyl)-4-phenoxybutanamide

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